3-(3-Nitrophenoxy)propan-1-amine
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Overview
Description
3-(3-Nitrophenoxy)propan-1-amine is an organic compound with the chemical formula C9H12N2O3. It is characterized by the presence of a nitrophenoxy group attached to a propan-1-amine backbone.
Mechanism of Action
Target of Action
A related compound, n1-aryl-propane-1,3-diamine, has been synthesized to bind to pcaf brd , suggesting that 3-(3-Nitrophenoxy)propan-1-amine may have similar targets.
Mode of Action
If it indeed targets PCAF BRD like its related compound, it may interact with this bromodomain and modulate its function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-Nitrophenoxy)propan-1-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been found to have significant effects on cellular processes. For instance, it has been shown to have good inhibitory potency on HIV-1 replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
3-(3-Nitrophenoxy)propan-1-amine can be synthesized through the reaction of phenol and 3-bromopropylamine under alkaline conditions. The process involves dissolving phenol and 3-bromopropylamine in an alkali solution, heating the reaction mixture, and gradually adjusting the temperature and pH to produce the target product . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
3-(3-Nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Nitrophenoxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as a raw material in the production of certain pesticides and blasting agents
Comparison with Similar Compounds
3-(3-Nitrophenoxy)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Nitrophenoxy)propan-1-amine: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenoxy)butan-1-amine: Similar structure but with an additional carbon in the backbone.
3-(3-Aminophenoxy)propan-1-amine: Similar structure but with an amino group instead of a nitro group. These compounds share similar chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(3-nitrophenoxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSDYBQUDEVCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554530 |
Source
|
Record name | 3-(3-Nitrophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116753-51-6 |
Source
|
Record name | 3-(3-Nitrophenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116753-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Nitrophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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